Navigating the Physicochemical Landscape of 3-(Trifluoromethylthio)benzyl Chloride: A Technical Guide for Researchers
Navigating the Physicochemical Landscape of 3-(Trifluoromethylthio)benzyl Chloride: A Technical Guide for Researchers
An In-depth Exploration of Core Physical Properties and Their Implications in Drug Discovery and Development
For chemists and drug development professionals, a comprehensive understanding of the physical properties of a reagent is paramount to its effective and safe utilization. This technical guide provides a detailed analysis of the physicochemical characteristics of 3-(Trifluoromethylthio)benzyl chloride, a versatile building block in medicinal chemistry. Due to the limited availability of experimentally determined data for this specific compound, this guide will present computed properties and draw upon comparative data from its close structural analog, 3-(trifluoromethyl)benzyl chloride, to offer a well-rounded and practical perspective.
Introduction to 3-(Trifluoromethylthio)benzyl Chloride: Structure and Significance
3-(Trifluoromethylthio)benzyl chloride, also known by its IUPAC name 1-chloro-3-(trifluoromethylsulfanylmethyl)benzene, is a benzylic chloride derivative featuring a trifluoromethylthio (-SCF3) group at the meta position. This functional group combination makes it a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The trifluoromethylthio moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The reactive benzyl chloride group allows for its facile incorporation into a wide range of molecular scaffolds.
Given the nascent stage of widespread research into this particular reagent, a complete, experimentally verified dataset of its physical properties is not yet publicly available. Therefore, this guide will leverage high-quality computed data and contextualize it with established experimental data for the closely related 3-(trifluoromethyl)benzyl chloride. This comparative approach allows for informed estimations and a deeper understanding of the structure-property relationships at play.
Physicochemical Properties: A Comparative Analysis
A clear presentation of the available data is crucial for practical application in a research setting. The following tables summarize the computed physical properties of 3-(Trifluoromethylthio)benzyl chloride and the experimental physical properties of its structural analog, 3-(trifluoromethyl)benzyl chloride.
Table 1: Computed Physical Properties of 3-(Trifluoromethylthio)benzyl Chloride
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃S | PubChem[1] |
| Molecular Weight | 226.65 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 225.9830835 Da | PubChem[1] |
| Topological Polar Surface Area | 25.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 160 | PubChem[1] |
Table 2: Experimental Physical Properties of 3-(Trifluoromethyl)benzyl Chloride
| Property | Value | Source(s) |
| CAS Number | 705-29-3 | Chem-Impex[2], Santa Cruz Biotechnology[3] |
| Molecular Formula | C₈H₆ClF₃ | Chem-Impex[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 194.58 g/mol | Chem-Impex[2], Santa Cruz Biotechnology[3] |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[2], Tokyo Chemical Industry |
| Boiling Point | 70 °C at 12 mmHg; 179.1 °C at 760 mmHg | Chem-Impex[2], Chemsrc[4] |
| Melting Point | 32-36 °C | CAS Common Chemistry[5] |
| Density | 1.32 g/cm³ | Chem-Impex[2], Tokyo Chemical Industry |
| Refractive Index (n20/D) | 1.46 | Chem-Impex[2], Tokyo Chemical Industry |
| Flash Point | 49 °C | Tokyo Chemical Industry |
| Solubility | Insoluble in water; soluble in common organic solvents | The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride[6] |
Scientific Integrity Note: The Influence of the Thioether Linkage
The introduction of a sulfur atom in 3-(Trifluoromethylthio)benzyl chloride in place of a direct C-C bond in 3-(trifluoromethyl)benzyl chloride has predictable effects on its physical properties. Researchers should anticipate the following differences:
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Increased Molecular Weight: The presence of a sulfur atom significantly increases the molecular weight from 194.58 g/mol to a computed value of 226.65 g/mol [1][2][3].
-
Elevated Boiling Point: The greater molecular weight and increased van der Waals forces associated with the larger sulfur atom would lead to a higher boiling point for the thio-compound compared to its analog under identical pressure conditions.
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Higher Refractive Index: The polarizability of the sulfur atom would likely result in a higher refractive index.
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Lipophilicity (LogP): The computed XLogP3 of 4.5 for the thio-compound suggests it is significantly more lipophilic than its non-thio counterpart (LogP of 3.06)[1][7]. This is a critical consideration in drug design for membrane permeability and target engagement.
Experimental Protocols for Physical Property Determination
Determination of Boiling Point
The boiling point would be determined using a micro-boiling point apparatus or by distillation. The causality behind this choice is the need for an accurate boiling point at a specific pressure, which is crucial for purification via distillation and for assessing its volatility.
Step-by-Step Methodology:
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A small sample of the compound is placed in a distillation flask.
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The flask is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.
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For vacuum distillation, the pressure is controlled and recorded alongside the temperature.
Determination of Density
The density would be measured using a pycnometer or a digital density meter. This property is essential for converting between mass and volume, which is a daily necessity in a synthesis lab.
Step-by-Step Methodology (Pycnometer):
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The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample, and the mass is measured again.
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The volume of the pycnometer is determined using a liquid of known density (e.g., water).
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The density of the sample is calculated by dividing the mass of the sample by its volume.
Determination of Refractive Index
The refractive index would be measured using an Abbe refractometer. This is a rapid and non-destructive method to assess the purity of a liquid sample.
Step-by-Step Methodology:
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A few drops of the sample are placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
The refractive index is read directly from the instrument's scale.
Visualization of Structure and Property Relationships
The following diagrams illustrate the chemical structure of 3-(Trifluoromethylthio)benzyl chloride and its relationship to its non-thio analog, providing a visual aid for understanding their structural differences.
Caption: Structural and property comparison.
Safety and Handling Considerations
Benzyl chlorides are reactive alkylating agents and should be handled with appropriate caution[8]. Although a specific Safety Data Sheet (SDS) for 3-(Trifluoromethylthio)benzyl chloride is not widely available, the safety precautions for 3-(trifluoromethyl)benzyl chloride should be considered as a minimum standard.
-
Corrosive: Causes severe skin burns and eye damage[9].
-
Flammable: Flammable liquid and vapor[9].
-
Lachrymator: Irritating to the eyes and mucous membranes[8][9][10].
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid[8].
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources, under an inert atmosphere[10].
-
Keep containers tightly closed to prevent moisture ingress[10].
Conclusion
3-(Trifluoromethylthio)benzyl chloride is a promising building block for the development of new chemical entities in the pharmaceutical and agrochemical sectors. While a complete experimental dataset of its physical properties is yet to be established, this guide provides a robust framework for researchers by presenting high-quality computed data and drawing insightful comparisons with its well-characterized analog, 3-(trifluoromethyl)benzyl chloride. The principles outlined herein offer a solid foundation for the safe and effective handling and application of this valuable reagent in pioneering research endeavors.
References
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Thermo Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl chloride. [Link]
- Google Patents. Process for preparing 3-trifluoromethyl benzyl chloride.
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Chemsrc. 3-(Trifluoromethyl)benzyl chloride. [Link]
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The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride. [Link]
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Wikipedia. Benzyl chloride. [Link]
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CAS Common Chemistry. 3-(Trifluoromethyl)benzyl chloride. [Link]
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SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]
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PubChem. (3-Chlorobenzyl)(trifluoromethyl) sulfide. National Center for Biotechnology Information. [Link]
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